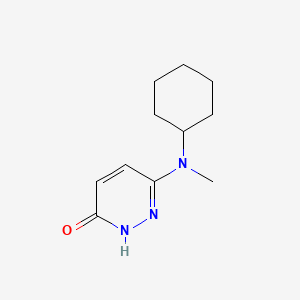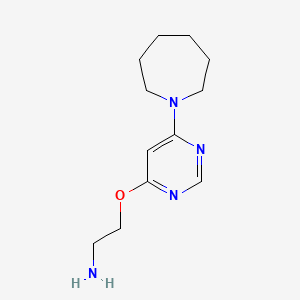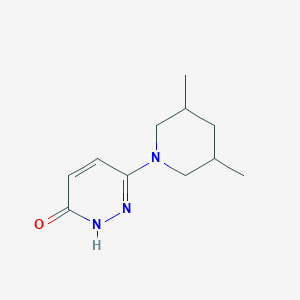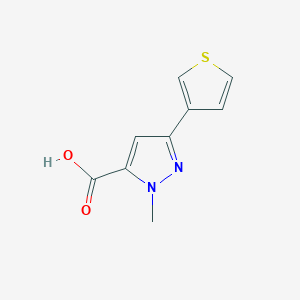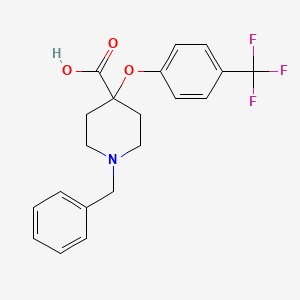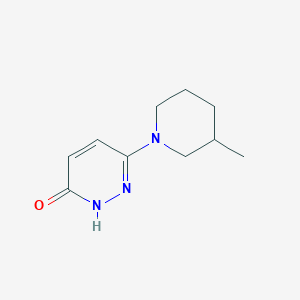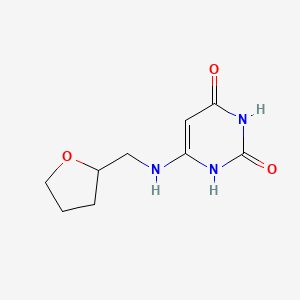
6-(((tetrahydrofuran-2-yl)methyl)amino)pyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
The compound “6-(((tetrahydrofuran-2-yl)methyl)amino)pyrimidine-2,4(1H,3H)-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrimidine derivatives can be synthesized through several methods. One common method involves the reaction of β-dicarbonyl compounds with guanidine .Molecular Structure Analysis
The molecular structure of this compound would include a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring would be a tetrahydrofuran ring through a methylene bridge and an amino group .Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including substitutions and ring-opening reactions. The specific reactions would depend on the substituents present on the pyrimidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Pyrimidine derivatives are generally stable compounds. They may exhibit varying degrees of solubility, depending on the nature of the substituents .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Green Synthesis Methods
A study by Ahadi et al. (2014) describes a green method for synthesizing dihydrofuropyrido[2,3-d]pyrimidines, which uses 6-amino-1,3-dimethyl pyrimidine-2,4(1H,3H)-dione. This method avoids chromatography and recrystallization, simplifying the purification process (Ahadi et al., 2014).
Antimicrobial Applications
Vlasov et al. (2022) report on the synthesis of 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione. This compound exhibited moderate antimicrobial activity against various bacterial strains (Vlasov et al., 2022).
Synthesis of Pyrimido[4,5-d]pyrimidones
Hamama et al. (2012) explored the synthesis of pyrimido[4,5-d]pyrimidin-2,4-dione ring systems using 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, demonstrating the versatility of this compound in creating various heterocyclic structures (Hamama et al., 2012).
Biological and Medicinal Research
Cytotoxic Evaluation
Udayakumar et al. (2017) synthesized dihydropyrimidine-2,4(1H,3H)-dione derivatives and conducted preliminary in vitro cytotoxic evaluations, indicating the potential for medicinal applications (Udayakumar et al., 2017).
Interferon Inducers
Krutikov et al. (2022) studied 6-arylaminopyrimidine-2,4(1H,3H)-diones as endogenous interferon inducers, highlighting their therapeutic potential (Krutikov et al., 2022).
Effects on Free Radical Oxidation
Meshcheryakova et al. (2022) investigated the effects of pyrimidine-2,4(1H,3H)-dione derivatives on free radical oxidation in blood and bone marrow, showing their impact on cellular oxidative processes (Meshcheryakova et al., 2022).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-(oxolan-2-ylmethylamino)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c13-8-4-7(11-9(14)12-8)10-5-6-2-1-3-15-6/h4,6H,1-3,5H2,(H3,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INOZEEYAUQHCRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(((tetrahydrofuran-2-yl)methyl)amino)pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



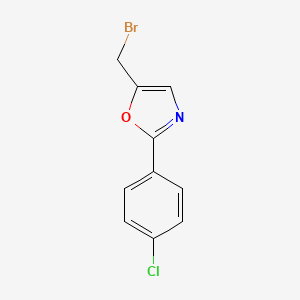
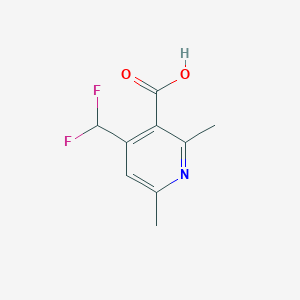
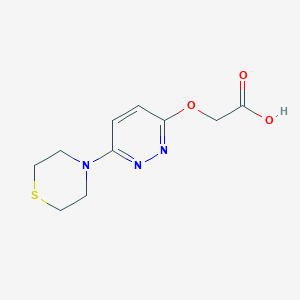
![(6-phenyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1480148.png)
